molecular formula C27H24N4O2S2 B2964614 4-benzyl-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392300-30-0

4-benzyl-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No. B2964614
CAS RN: 392300-30-0
M. Wt: 500.64
InChI Key: ZFXOABTVYFYCGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-benzyl-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C27H24N4O2S2 and its molecular weight is 500.64. The purity is usually 95%.
BenchChem offers high-quality 4-benzyl-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-benzyl-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Cytotoxicity and Psychotropic Activity : A study by Zablotskaya et al. (2013) synthesized a series of derivatives related to your compound and found them to possess significant sedative action, high anti-inflammatory activity, selective cytotoxic effects on tumor cell lines, and antimicrobial action. These results suggest potential applications in psychotropic therapy and anti-inflammatory treatments (Zablotskaya et al., 2013).

  • Analgesic Activity : In another study by Saad et al. (2011), derivatives of a similar structure demonstrated potential as analgesic agents, indicating potential use in pain management (Saad, Osman, & Moustafa, 2011).

  • Chemodosimeter for Hg2+ : A study by Song et al. (2006) developed a thioamide derivative of 8-hydroxyquinoline-benzothiazole, which showed highly selective fluorescence enhancement in the presence of Hg2+ ions. This suggests potential applications in environmental monitoring or analytical chemistry for detecting mercury ions (Song et al., 2006).

  • Antimicrobial Agents : A study by Desai et al. (2007) synthesized new quinazoline derivatives and screened them for antibacterial and antifungal activities, showing potential as antimicrobial agents (Desai, Shihora, & Moradia, 2007).

  • Anticonvulsant Agents : Archana et al. (2002) reported the synthesis of compounds with structural similarities for potential use as anticonvulsant agents (Archana, Srivastava, & Kumar, 2002).

  • Antipsychotic Agents : A study by Norman et al. (1996) explored heterocyclic analogues of 1192U90 for potential use as antipsychotic agents. This suggests the applicability of similar compounds in the treatment of psychiatric disorders (Norman, Navas, Thompson, & Rigdon, 1996).

properties

IUPAC Name

4-benzyl-N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N4O2S2/c32-24(31-16-6-10-21-9-4-5-11-23(21)31)18-34-27-30-29-26(35-27)28-25(33)22-14-12-20(13-15-22)17-19-7-2-1-3-8-19/h1-5,7-9,11-15H,6,10,16-18H2,(H,28,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFXOABTVYFYCGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(S3)NC(=O)C4=CC=C(C=C4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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